molecular formula C12H11BrFNO B1437865 3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one CAS No. 1217862-60-6

3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one

Cat. No. B1437865
CAS RN: 1217862-60-6
M. Wt: 284.12 g/mol
InChI Key: CBRHBBGDXLBNCE-UHFFFAOYSA-N
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Description

“3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one” is a chemical compound with the CAS Number: 1217862-60-6 . It has a molecular weight of 284.13 . The IUPAC name for this compound is 3-(4-bromo-2-fluoroanilino)-2-cyclohexen-1-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11BrFNO/c13-8-4-5-12(11(14)6-8)15-9-2-1-3-10(16)7-9/h4-7,15H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.

Scientific Research Applications

Molecular Structure and Conformation

Studies on compounds similar to 3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one, such as Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate, reveal detailed insights into their molecular structure and conformation. For example, the cyclohexa-1,3-diene ring often adopts slightly distorted conformations, with significant dihedral angles observed between the phenyl rings, suggesting potential steric interactions and electron delocalization effects that could influence biological activity (Narayana et al., 2013).

Synthesis and Characterization

Research on the synthesis and characterization of related compounds, such as the synthesis, characterization, and crystal structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, provides valuable insights into the chemical reactions and conditions necessary for creating these molecules. This includes reactions with ammonium acetate in glacial acetic acid and detailed crystallographic analysis to understand the molecular geometry and interactions within the crystal lattice (Sapnakumari et al., 2014).

Potential Applications in Pharmacology

While direct research on 3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one's applications in pharmacology is not available, related compounds have been studied for their biological activities. For instance, the evaluation of antinociceptive activities of enaminone compounds highlights the potential therapeutic uses of similar compounds in treating pain and inflammation, suggesting that derivatives of 3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one could also possess valuable pharmacological properties (Masocha et al., 2016).

Chemical Reactions and Transformations

The formation and transformation of compounds structurally related to 3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one are critical for understanding their chemical behavior and potential for functionalization. For example, the synthesis of tetrahydroindazol-4(5H)one and 7-thione from reaction of functionalized cyclic enaminones with hydrazine demonstrates the versatility of these compounds in undergoing cyclization reactions to form new heterocyclic structures, which could be pivotal for developing new drugs or materials (Ashry et al., 2019).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found online . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

3-(4-bromo-2-fluoroanilino)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrFNO/c13-8-4-5-12(11(14)6-8)15-9-2-1-3-10(16)7-9/h4-7,15H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRHBBGDXLBNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one

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